Cas no 3392-07-2 (Boc-Gly-OSu)

Boc-Gly-OSu structure
Boc-Gly-OSu structure
商品名:Boc-Gly-OSu
CAS番号:3392-07-2
MF:C11H16N2O6
メガワット:272.2545
MDL:MFCD00042761
CID:44103
PubChem ID:24849416

Boc-Gly-OSu 化学的及び物理的性質

名前と識別子

    • Boc-glycine-N-hydroxysuccinimide ester
    • Boc-Gly-OSu
    • tert-Butyl [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]carbamate
    • Boc-glycine N-hydroxy succinimide ester
    • 2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)acetate
    • boc-glycine hydroxysuccinimide ester
    • N-Boc-glycine hydroxysuccinimide ester
    • N-SUCCINIMIDYL N-TERT-BUTYLOXYCARBONYLGLYCINATE
    • N-t-butyloxycarbonylglycine N-hydroxysuccinimide ester
    • Boc-glycine N-hydroxysuccinimide ester
    • 2,5-dioxopyrrolidin-1-yl 2-(tert-butoxycarbonylamino)acetate
    • tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
    • tert-butyl {2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl}carbamate
    • BocGlyOSu
    • NSC164050
    • LJCWRJYVPJJTMB-UHFFFAOYSA-N
    • 4016AB
    • Boc-Gly
    • n-[2-(tert-butoxycarbonylamino)acetoxy]succinimide
    • Boc-Gly-OSu, >=99.0% (T)
    • 2,5-dioxopyrrolidin-1-yl (tert-butoxycarbonyl)glycinate
    • SY007674
    • tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethylcarbamate
    • SCHEMBL242270
    • 3392-07-2
    • J-019379
    • N-[2-(tert-butoxycarbonylamino)acetoxy]-succinimide
    • (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
    • n-[2-(tert-butoxycarbonylamino)-acetoxy]succinimide
    • N-TERT-BUTOXYCARBONYLGLYCINE N-HYDROXYSUCCINIMIDE ESTER
    • NSC 164050
    • 2,5-dioxo-1-pyrrolidinyl N-{[(1,1-dimethylethyl)oxy]carbonyl}glycinate
    • TMV2A4V5KA
    • DS-13723
    • CARBAMIC ACID, (2-((2,5-DIOXO-1-PYRROLIDINYL)OXY)-2-OXOETHYL)-, 1,1-DIMETHYLETHYL ESTER
    • NSC-164050
    • tert-butoxycarbonylamino-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester
    • DTXSID40187541
    • FT-0688022
    • 2,5-Dioxopyrrolidine-1-yl 2-(tert-butoxycarbonylamino)acetate
    • N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester
    • MFCD00042761
    • EINECS 222-230-2
    • tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxyl]-2-oxoethylcarbamate
    • UNII-TMV2A4V5KA
    • CS-W009442
    • FD21649
    • N-BOC-GLYCINE N-HYDROXYSUCCINIMIDYL ESTER
    • BP-23727
    • GLYCINE, N-((1,1-DIMETHYLETHOXY)CARBONYL)-, 2,5-DIOXO-1-PYRROLIDINYL ESTER
    • NS00049280
    • tert-butyl n-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)carbamate
    • AKOS015898253
    • 2,5-DIOXOPYRROLIDIN-1-YL 2-[(TERT-BUTOXYCARBONYL)AMINO]ACETATE
    • MDL: MFCD00042761
    • インチ: 1S/C11H16N2O6/c1-11(2,3)18-10(17)12-6-9(16)19-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)
    • InChIKey: LJCWRJYVPJJTMB-UHFFFAOYSA-N
    • ほほえんだ: O(C(N([H])C([H])([H])C(=O)ON1C(C([H])([H])C([H])([H])C1=O)=O)=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 272.100836g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 272.100836g/mol
  • 単一同位体質量: 272.100836g/mol
  • 水素結合トポロジー分子極性表面積: 102Ų
  • 重原子数: 19
  • 複雑さ: 396
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 6

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.3100
  • ゆうかいてん: 165-167 °C
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.514
  • PSA: 102.01000
  • LogP: 0.44710
  • ようかいせい: 未確定
  • かんど: Hygroscopic

Boc-Gly-OSu セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22-S24/25
  • 福カードFコード:3-10-21
  • セキュリティ用語:S22;S24/25
  • ちょぞうじょうけん:−20°C

Boc-Gly-OSu 税関データ

  • 税関コード:2925190090
  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Boc-Gly-OSu 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM119350-100g
Boc-Gly-Osu
3392-07-2 95%
100g
$211 2022-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1030066-25g
Boc-Gly-OSu
3392-07-2 97%
25g
¥264.00 2024-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803172-1g
Boc-Gly-OSu
3392-07-2 98%
1g
¥50.00 2022-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VJ289-1g
Boc-Gly-OSu
3392-07-2 97%
1g
45.0CNY 2021-07-16
Chemenu
CM119350-100g
Boc-Gly-Osu
3392-07-2 95%
100g
$211 2021-06-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803172-5g
Boc-Gly-OSu
3392-07-2 98%
5g
¥139.30 2022-09-02
Fluorochem
045434-10g
boc-gly-osu
3392-07-2 95%
10g
£25.00 2022-02-28
TRC
B656123-250mg
Boc-Gly-OSu
3392-07-2
250mg
$ 50.00 2022-06-07
TRC
B656123-500mg
Boc-Gly-OSu
3392-07-2
500mg
$ 65.00 2022-06-07
eNovation Chemicals LLC
Y1290732-100g
N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester
3392-07-2 95%
100g
$155 2024-06-07

Boc-Gly-OSu 関連文献

Boc-Gly-OSuに関する追加情報

Professional Introduction to Boc-Gly-OSu (CAS No. 3392-07-2)

Boc-Gly-OSu, chemically known as Boc-glycine sulfide, is a crucial intermediate in the field of pharmaceutical synthesis and peptidomimetic chemistry. With a CAS number of 3392-07-2, this compound has garnered significant attention due to its versatile applications in drug development and molecular biology research. The presence of the Boc (tert-butoxycarbonyl) protecting group and the sulfide linkage in its structure makes it an invaluable tool for constructing complex peptide-like molecules.

The compound's structure, featuring a protected amino group and a reactive sulfide moiety, allows for precise control during peptide synthesis. This characteristic is particularly important in the development of novel therapeutics, where the correct sequence and conformation of amino acids can dictate the efficacy of a drug. The Boc group provides stability to the glycine residue, preventing unwanted side reactions while allowing for selective modifications at other positions in the peptide backbone.

In recent years, there has been a surge in research focused on peptidomimetics—molecules that mimic the biological activity of peptides but with improved pharmacokinetic properties. Compounds like Boc-Gly-OSu play a pivotal role in this area by serving as building blocks for more complex structures. For instance, researchers have utilized derivatives of Boc-Gly-OSu to develop inhibitors targeting various enzymes involved in cancer pathways. These inhibitors often require precise stereochemistry and protective groups to ensure high affinity and selectivity.

One of the most compelling applications of Boc-Gly-OSu is in the field of protease inhibition. Proteases are enzymes that cleave peptide bonds, making them essential in numerous biological processes, including inflammation and viral replication. By designing peptidomimetics that incorporate Boc-Gly-OSu, scientists have been able to create potent inhibitors that disrupt these pathways. For example, studies have shown that peptidomimetics containing this moiety can effectively inhibit matrix metalloproteinases (MMPs), which are implicated in conditions such as arthritis and cancer metastasis.

The sulfide linkage in Boc-Gly-OSu also makes it a valuable precursor for synthesizing thioether-containing peptides. Thioethers are known to enhance the stability and bioavailability of peptides, making them more suitable for therapeutic use. Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted the utility of Boc-Gly-OSu as a key intermediate. These techniques allow for automated and scalable synthesis of complex peptides, enabling researchers to explore new drug candidates more efficiently.

Moreover, Boc-Gly-OSu has found applications in the development of vaccines and immunotherapeutics. Peptides mimicking pathogenic sequences can elicit an immune response without causing disease. By incorporating Boc-Gly-OSu into these vaccine candidates, researchers can improve their stability and binding affinity to immune receptors. This approach has shown promise in preclinical trials for vaccines targeting infectious diseases and even certain types of cancer.

The chemical synthesis of Boc-Gly-OSu involves careful selection of reagents and conditions to ensure high yield and purity. Typically, glycine is reacted with tert-butoxy carbonyl chloride to form the Boc-glycine derivative, which is then coupled with sulfur-based reagents to introduce the sulfide linkage. Advances in synthetic methodologies have enabled more efficient routes, reducing costs and environmental impact while maintaining high chemical integrity.

In conclusion, Boc-Gly-OSu (CAS No. 3392-07-2) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an indispensable tool for constructing peptidomimetics, protease inhibitors, and vaccine candidates. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of compounds like Boc-Gly-OSu will only continue to grow.

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